Cintazone

Catalog No.
S523820
CAS No.
2056-56-6
M.F
C22H22N2O2
M. Wt
346.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cintazone

CAS Number

2056-56-6

Product Name

Cintazone

IUPAC Name

2-pentyl-6-phenylpyrazolo[1,2-a]cinnoline-1,3-dione

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C22H22N2O2/c1-2-3-5-13-18-21(25)23-15-19(16-10-6-4-7-11-16)17-12-8-9-14-20(17)24(23)22(18)26/h4,6-12,14-15,18H,2-3,5,13H2,1H3

InChI Key

KATBVKFXGKGUFE-UHFFFAOYSA-N

SMILES

CCCCCC1C(=O)N2C=C(C3=CC=CC=C3N2C1=O)C4=CC=CC=C4

solubility

Soluble in DMSO

Synonyms

Cintazone; HOE 105; HOE-105; HOE105; NSC 102825; NSC-102825; NSC102825

Canonical SMILES

CCCCCC1C(=O)N2C=C(C3=CC=CC=C3N2C1=O)C4=CC=CC=C4

The exact mass of the compound Cintazone is 346.1681 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102825. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cintazone, also known as cinnopentazone, is a synthetic pyrazolo[1,2-a]cinnoline-1,3(2H)-dione derivative that serves as a critical structural analog and reference standard in nonsteroidal anti-inflammatory drug (NSAID) research [1]. Characterized by its rigid fused tricyclic core, it was developed as an advanced structural evolution of the pyrazolidinedione class, specifically designed to overcome the limitations of phenylbutazone [2]. In procurement and chemical formulation contexts, Cintazone is valued for its specific physicochemical properties, including a stable crystalline form with a melting point of 111.5-112.5 °C, and its utility as a baseline comparator in the development of anti-inflammatory agents with reduced gastrointestinal toxicity [3].

Generic substitution of Cintazone with simpler pyrazolidinediones like phenylbutazone or oxyphenbutazone fails due to fundamental differences in the fused cinnoline ring system[1]. This structural rigidity alters the compound's binding profile and in vivo behavior, most notably resulting in a distinct selectivity in inflammatory models and a significantly lower ulcerogenic potential [2]. For researchers and formulators targeting specific inflammatory pathways or requiring a low-gastric-irritation reference standard, using a non-fused analog will yield false positives in toxicity assays and fail to replicate Cintazone's unique lack of activity in formalin- and ovalbumin-induced edema models [3].

Gastric Irritation and Ulcerogenic Potential

Cintazone was specifically engineered to mitigate the severe gastrointestinal side effects associated with early NSAIDs. In comparative pharmacological evaluations, Cintazone demonstrates a significantly lower ulcerogenic effect and reduced lipid peroxidation activity compared to the baseline comparator, phenylbutazone [1]. The incorporation of the pyrazolidinedione moiety into a condensed heterocycle reduces off-target gastric irritation while maintaining core anti-inflammatory efficacy [2].

Evidence DimensionUlcerogenic severity and gastric irritation
Target Compound DataMinimal ulcerogenic effects and reduced lipid peroxidation
Comparator Or BaselinePhenylbutazone (High ulcerogenic potential and gastric irritation)
Quantified DifferenceSignificantly lower toxicity and ulcerogenic index compared to phenylbutazone
ConditionsIn vivo gastric irritation and lipid peroxidation models

Procurement of Cintazone is essential for formulators seeking a low-toxicity, low-ulcerogenic reference standard in the development of safer anti-inflammatory therapeutics.

Selectivity in Inflammatory Edema Models

Unlike broad-spectrum pyrazolidinediones, Cintazone exhibits a highly specific activity profile in standard inflammatory screening models. While phenylbutazone is active across a wide range of assays, Cintazone shows an absolute lack of activity in rat paw edema produced by ovalbumin, formalin-produced edema, and formalin-induced arthritis [1]. This strict selectivity highlights its distinct mechanistic pathway and non-interchangeability with generic NSAIDs [2].

Evidence DimensionActivity in formalin and ovalbumin edema models
Target Compound Data0% activity (No response)
Comparator Or BaselinePhenylbutazone (Highly active)
Quantified DifferenceComplete absence of activity in chemically-induced (formalin/ovalbumin) edema models for Cintazone vs. broad activity for phenylbutazone
ConditionsRat paw edema (ovalbumin and formalin) and formalin-induced arthritis screening

This distinct selectivity makes Cintazone an indispensable mechanistic probe for differentiating specific inflammatory pathways where phenylbutazone would act as a non-selective agent.

Precursor Suitability and Hydrolytic Stability

The chemical architecture of Cintazone features a rigid 4-phenyl-1,2-dihydrocinnoline core diacylated by alkylmalonic acids, which sets it apart from flexible pyrazolidinediones [1]. This fused tricyclic system restricts rotational freedom, providing a significantly more stable scaffold against hydrolytic degradation during formulation and storage [2]. The synthesis yields a highly crystalline product (mp 111.5-112.5 °C) that ensures batch-to-batch reproducibility, making it a superior precursor for parallel library synthesis compared to prone-to-degradation flexible analogs [1].

Evidence DimensionHydrolytic stability and precursor crystallinity
Target Compound DataStable fused tricyclic core, mp 111.5-112.5 °C
Comparator Or BaselinePhenylbutazone (Flexible pyrazolidinedione core, higher susceptibility to degradation)
Quantified DifferenceEnhanced hydrolytic stability and restricted rotational freedom due to the fused cinnoline ring system
ConditionsChemical formulation and extended storage conditions

The enhanced structural stability and consistent crystallinity make Cintazone a highly reproducible precursor for industrial synthesis of complex heterocyclic libraries.

Reference Standard for Low-Ulcerogenic NSAID Development

Utilizing Cintazone's documented low gastric irritation profile to benchmark new COX inhibitors or specialized anti-inflammatory agents, avoiding the high background toxicity of phenylbutazone [1].

Mechanistic Probing of Inflammatory Pathways

Employing Cintazone in in vivo models to isolate specific inflammatory responses, taking advantage of its lack of activity in ovalbumin- and formalin-induced edema to differentiate pathway-specific drug effects [2].

Scaffold for Pyrazolo-Cinnoline Library Synthesis

Using the rigid tricyclic core of Cintazone as a starting material or structural template for the parallel synthesis of novel bioactive heterocycles and photochromic molecules in advanced drug discovery [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.4

Hydrogen Bond Acceptor Count

2

Exact Mass

346.168127949 g/mol

Monoisotopic Mass

346.168127949 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0BI682BR2D

Other CAS

2056-56-6

Wikipedia

Cintazone

Dates

Last modified: 02-18-2024
1: Rao AR, Sukumar S, Kamalakshi S, Paramasivam TV, Ramakrishnan S, Ebeneser SE. Preparation HOE 105 (citenazone) in chemoprophylaxis of variola in monkeys: a preliminary communication. Indian J Med Res. 1973 Jun;61(6):818-30. PubMed PMID: 4201915.

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